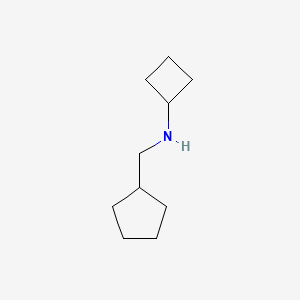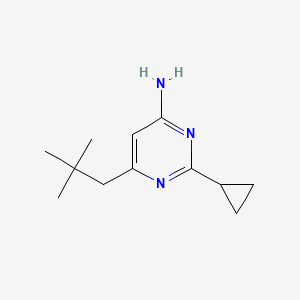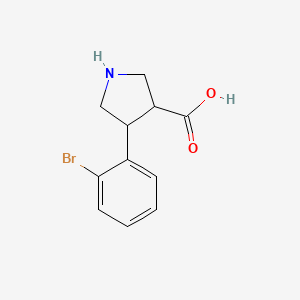
4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a bromophenyl group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A specific synthesis method for “4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid” is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The compound also contains a bromophenyl group .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 140 - 142 C . Its molecular weight is 370.24 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of complex organic compounds often involves the use of 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid as an intermediate. For example, the study on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid highlights its role in producing new insecticides through various synthetic steps, demonstrating its utility in developing agrochemical products (Niu Wen-bo, 2011). Similarly, research into cyclic amines' redox-annulations with α,β-unsaturated carbonyl compounds showcases the compound's utility in creating ring-fused pyrrolines, which can be further oxidized or reduced to develop new pharmaceuticals or materials (Y. Kang, Matthew T. Richers, Conrad H. Sawicki, D. Seidel, 2015).
Biological Activities
The compound also shows promise in medicinal chemistry, particularly in synthesizing new drugs with anticholinergic and antioxidant activities. A study on the synthesis of biologically active bromophenols, including natural products, demonstrates powerful antioxidant activities when compared to standard compounds, indicating potential therapeutic applications (Mohsen Rezai, Cetin Bayrak, P. Taslimi, I. Gülçin, A. Menzek, 2018). Moreover, the synthesis of pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers highlight the role of such compounds in developing new materials with potential biomedical applications (B. Huck, S. Gellman, 2005).
Material Science and Supramolecular Chemistry
In material science, the compound's derivatives have been explored for their structural characteristics, such as hydrogen-bonding patterns in enaminones, revealing insights into molecular interactions that can influence the design of new materials and catalysts (James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007). These studies underscore the versatility of 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid and its derivatives in synthesizing compounds with desired physical, chemical, and biological properties.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGSCRAWFNNSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



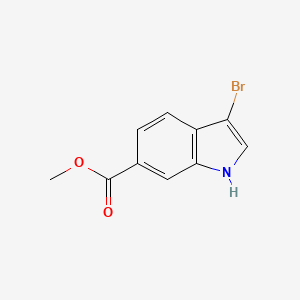
![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)
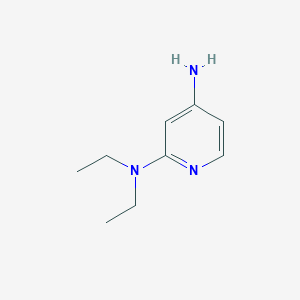
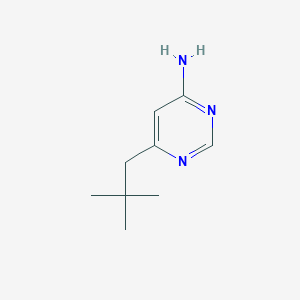
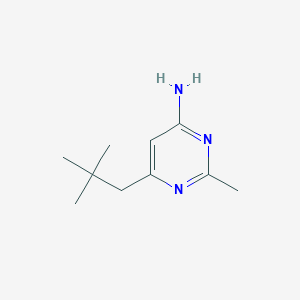
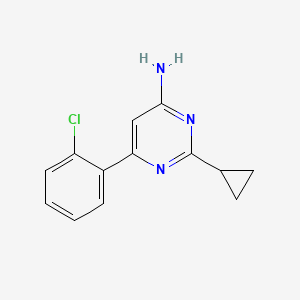
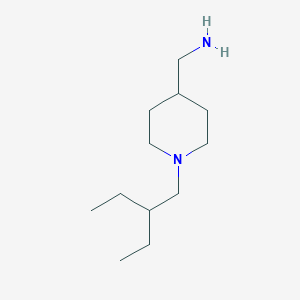
![[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464672.png)
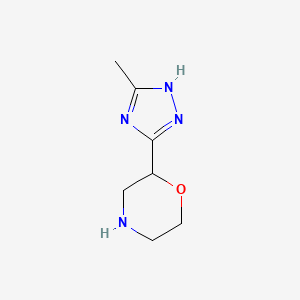
![Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1464676.png)
![1-[(4-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1464680.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]cyclobutanamine](/img/structure/B1464681.png)
